3-Butyl-2-furan-2-yl-3H-quinazolin-4-one
Description
3-Butyl-2-furan-2-yl-3H-quinazolin-4-one belongs to the quinazolin-4-one class of heterocyclic compounds, characterized by a fused bicyclic structure with nitrogen atoms at positions 1 and 3. The compound features a butyl group at position 3 and a furan-2-yl substituent at position 2 (Figure 1).
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-butyl-2-(furan-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C16H16N2O2/c1-2-3-10-18-15(14-9-6-11-20-14)17-13-8-5-4-7-12(13)16(18)19/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
ISQAJQYGABKBER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NC2=CC=CC=C2C1=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Furan Incorporation
Introducing the furan-2-yl group at position 2 often requires transition metal catalysis. A two-step protocol involves:
-
Synthesis of 2-chloro-3-butylquinazolin-4-one 4a via cyclocondensation.
-
Suzuki-Miyaura coupling with furan-2-boronic acid 5a (Scheme 1) .
Reaction Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%) in toluene/ethanol (3:1).
Advantages :
-
High regioselectivity for the 2-position.
-
Compatibility with diverse boronic acids, enabling structural diversification .
Limitations :
-
Requires pre-functionalized chloro-quinazolinone intermediate.
-
Sensitive to oxygen and moisture, necessitating inert conditions .
One-Pot Multi-Component Assembly
A streamlined one-pot method combines 2-aminobenzamide 1a , butyl isocyanate 6a , and furfuryl alcohol 7a in acetic acid under reflux (Scheme 2) .
Key Observations :
-
Acid Catalyst : Acetic acid accelerates imine formation and cyclization.
-
Byproducts : Minimal formation of 3-unsubstituted quinazolinones due to excess butyl isocyanate .
Analytical Cross-Validation :
Radical-Mediated Synthesis Using DMSO/H₂O₂
Adapting methodologies from H₂O₂-mediated systems , this approach employs DMSO as a carbon source and H₂O₂ as an oxidant.
Procedure :
-
2-Amino-N-butylbenzamide 1a (1 mmol), DMSO (2 mL), and H₂O₂ (1 equiv, 30%) are heated at 150°C for 20 h.
-
Furan-2-carbaldehyde 2a (1.2 equiv) is added post-cyclization to functionalize position 2 .
Yield : 52–58% after acid-base workup .
Mechanistic Notes :
-
DMSO acts as a methylene donor, while H₂O₂ generates hydroxyl radicals for dehydrogenation .
-
Radical scavengers (e.g., TEMPO) suppress product formation, confirming radical intermediates .
Comparative Analysis of Synthetic Routes
Table 1. Efficiency and Practicality of Methods
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-2-(2-FURYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The furan ring and butyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BUTYL-2-(2-FURYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly influences steric bulk, electronic properties, and biological interactions.
Key Findings :
Substituent Variations at Position 2
Position 2 modifications impact electronic conjugation and intermolecular interactions.
Key Findings :
- Electronic Effects : Furan and thiadiazole groups () introduce electron-withdrawing properties, altering reactivity.
Q & A
Q. What are the standard protocols for synthesizing 3-Butyl-2-furan-2-yl-3H-quinazolin-4-one?
The synthesis typically involves multi-step reactions, including condensation of precursors like hydrazine derivatives and carbon disulfide, followed by cyclization. Key steps include:
- Precursor Preparation : Substituted anthranilic acid derivatives react with furan-containing aldehydes under acidic conditions.
- Cyclization : Temperature-controlled reflux in solvents like ethanol or DMF facilitates quinazolinone ring formation.
- Purification : Column chromatography or recrystallization improves purity . Yield optimization requires adjusting reaction time (6–24 hours) and stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl) .
Q. How is the molecular structure of this compound confirmed?
Structural validation employs:
- NMR Spectroscopy : H and C NMR identify substituents (e.g., furan protons at δ 6.3–7.4 ppm, butyl chain protons at δ 0.8–1.6 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and C-N (1250–1350 cm) confirm the quinazolinone core.
- X-ray Crystallography : Resolves bond angles and torsional strain in the fused heterocyclic system .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Advanced optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .
- Catalysts : Lewis acids like ZnCl or Bi(OTf) accelerate intermediate formation.
- HPLC Monitoring : Tracks byproduct formation (e.g., dimeric impurities) for real-time adjustments .
Q. How can derivatives of this compound be rationally designed for enhanced bioactivity?
Rational design focuses on:
- Substituent Modification : Replacing the butyl group with electron-withdrawing groups (e.g., -CF) improves antimicrobial activity.
- Furan Ring Functionalization : Introducing hydroxyl or methoxy groups enhances hydrogen bonding with biological targets like kinases or microbial enzymes .
- Hybrid Scaffolds : Incorporating isoxazole or pyrazole moieties (e.g., from and ) increases selectivity for cancer cell lines .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from structural variations or assay conditions. Mitigation strategies include:
- Comparative SAR Studies : Analyze substituent effects using standardized assays (e.g., MIC values for antimicrobial activity). For example, 2-(Furanyl)vinyl derivatives show higher potency than phenyl-substituted analogs .
- Computational Docking : Predict binding modes to targets like COX-2 or DNA gyrase to explain activity differences.
- Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers or confounding factors (e.g., solvent polarity in in vitro assays) .
Q. What analytical methods are critical for assessing stability and degradation pathways?
Advanced characterization involves:
- LC-MS/MS : Identifies degradation products under stress conditions (e.g., hydrolysis at pH 1.2–9.0).
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C).
- Accelerated Stability Studies : Conducted at 40°C/75% RH for 6 months to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
